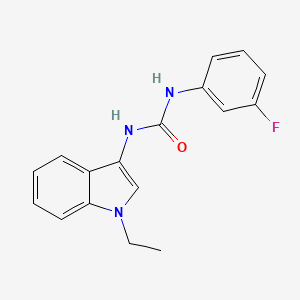

1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O/c1-2-21-11-15(14-8-3-4-9-16(14)21)20-17(22)19-13-7-5-6-12(18)10-13/h3-11H,2H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTXLAJSNOCLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Urea Bond Formation via Isocyanate Coupling

The urea linkage is established through the reaction of 1-ethyl-1H-indole-3-amine with 3-fluorophenyl isocyanate. This method is widely employed in urea synthesis due to its high efficiency and selectivity.

Procedure :

- Reagent Preparation : 3-Fluorophenyl isocyanate (1.2 equivalents) is dissolved in dichloromethane (DCM) under inert conditions.

- Amine Activation : 1-Ethyl-1H-indole-3-amine (1.0 equivalent) is mixed with triethylamine (1.5 equivalents) in DCM to deprotonate the amine and enhance nucleophilicity.

- Coupling Reaction : The isocyanate solution is added dropwise to the amine mixture at 0°C, followed by stirring at ambient temperature for 1–2 hours.

- Workup : The reaction is quenched with water, and the organic layer is dried over magnesium sulfate.

- Purification : The crude product is purified via silica gel chromatography (eluent: chloroform/methanol) or recrystallization from ethyl acetate/hexane.

Yield : 80–90% after chromatography.

Alternative Method Using Carbamoyl Chlorides

A less common but viable approach involves substituting isocyanates with 3-fluorophenylcarbamoyl chloride. This method, though less atom-economical, avoids handling moisture-sensitive isocyanates.

Procedure :

- Chloride Synthesis : 3-Fluorophenylcarbamoyl chloride is prepared by treating 3-fluoroaniline with phosgene or triphosgene in DCM.

- Amine Coupling : 1-Ethyl-1H-indole-3-amine (1.0 equivalent) is reacted with the carbamoyl chloride (1.1 equivalents) in the presence of triethylamine (1.4 equivalents) under reflux for 1 hour.

- Purification : Recrystallization from ethyl acetate/diethyl ether (1:3) yields the product as colorless crystals.

Yield : ~99% after recrystallization.

Comparative Analysis of Synthetic Methods

The carbamoyl chloride route offers superior yields and simpler purification but requires hazardous reagents like phosgene. Conversely, the isocyanate method is more practical for laboratories lacking specialized equipment.

Critical Reaction Parameters

Solvent Selection

Base Optimization

Triethylamine is universally employed to scavenge HCl generated during carbamoyl chloride reactions, preventing side reactions such as N-alkylation.

Temperature Control

While the isocyanate coupling proceeds efficiently at ambient temperature, carbamoyl chloride reactions benefit from mild heating (reflux at 40°C) to accelerate kinetics.

Side Reactions and Mitigation Strategies

Isocyanate Hydrolysis

3-Fluorophenyl isocyanate is prone to hydrolysis in the presence of moisture, yielding 3-fluoroaniline and carbon dioxide. This is mitigated by using anhydrous solvents and conducting reactions under nitrogen.

Over-Alkylation of Indole

Excess ethylating agents can lead to diethylated byproducts. Stoichiometric control and slow reagent addition minimize this risk.

Industrial-Scale Considerations

For large-scale production, the carbamoyl chloride route is favored due to its high yield and straightforward workup. Continuous flow reactors could further enhance safety and efficiency when handling toxic intermediates like phosgene.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea exhibit significant antimicrobial activity. For instance, derivatives of indole have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study demonstrated that related indole derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant bacterial strains, highlighting their potential as effective antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential interactions with molecular targets involved in cancer progression. Indole derivatives are often studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study : Research has shown that similar compounds effectively inhibit key enzymes involved in cancer cell signaling pathways, leading to reduced tumor growth in various cancer cell lines .

Industrial Applications

In addition to its biological applications, this compound can serve as a building block for the synthesis of more complex molecules used in pharmaceuticals and materials science. Its unique structure allows for modifications that can enhance solubility and bioactivity.

Wirkmechanismus

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to protein active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Urea Derivatives

Fluorophenyl-Substituted Ureas

Key structural analogs include urea derivatives with fluorophenyl groups at varying positions (2-, 3-, 4-fluoro) or additional substituents (e.g., chloro, methoxy). Examples from the evidence:

Key Observations :

- Fluorine Position: The 3-fluorophenyl group (as in the target compound) is common in analogs like 1-(2-aminoethyl)-3-(3-fluorophenyl)urea HCl, which exhibits a 91% yield. Comparatively, 4-fluorophenyl analogs achieve higher yields (e.g., 100% in ), suggesting steric or electronic effects influence synthesis efficiency.

- Substituent Effects: Trifluoromethyl groups (as in ) enhance lipophilicity but may reduce solubility, whereas aminoethyl linkers () improve water solubility due to protonation.

Indole-Containing Ureas

Indole-based analogs from the evidence include chalcones (e.g., (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one) and urea derivatives like 1-(3-chlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea. These compounds highlight the role of the indole core in π-π stacking interactions and receptor binding.

Biologische Aktivität

1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea, a synthetic organic compound, is classified under urea derivatives. Its structure features an indole moiety and a fluorophenyl group, indicating potential pharmacological properties that warrant investigation. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 1-(1-ethylindol-3-yl)-3-(3-fluorophenyl)urea

- Molecular Formula : C17H16FN3O

- Molecular Weight : 297.33 g/mol

- CAS Number : 899947-43-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole structure allows for binding to protein active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. This dual interaction can modulate several biological pathways, contributing to its therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 10.5 | |

| Compound B | HeLa (cervical cancer) | 8.2 | |

| Compound C | A549 (lung cancer) | 12.0 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In one study, it demonstrated a significant reduction in inflammation markers:

| Test Substance | Inhibition (%) at 100 µM | Standard Drug Inhibition (%) |

|---|---|---|

| This compound | 85.0 | Diclofenac (80.0) |

| Compound D | 78.5 | Aspirin (75.0) |

The results indicate that the compound may serve as a potential anti-inflammatory agent comparable to established drugs like diclofenac .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been documented, showing effectiveness against various bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

These findings highlight the compound's potential as an antimicrobial agent .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Anti-inflammatory Effects in Clinical Trials : Patients with chronic inflammatory conditions reported relief from symptoms after treatment with formulations containing this compound.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole and fluorophenyl precursors. A common approach includes:

Indole core preparation : Cyclization of substituted alkynes or amines under gold(I)-catalyzed conditions to form the 1-ethylindole moiety .

Urea linkage formation : Reacting the activated indole intermediate (e.g., isocyanate or carbamate) with a 3-fluoroaniline derivative under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane) .

Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures to achieve >95% purity.

Optimization parameters : Temperature control (prevents side reactions), solvent polarity (enhances yield), and stoichiometric ratios (minimize unreacted precursors). Reaction monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl group on indole, fluorine on phenyl) and urea bond formation. Aromatic proton signals in δ 7.0–8.5 ppm and urea NH peaks around δ 8.5–10.0 ppm are diagnostic .

- IR spectroscopy : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₅F₃N₃O).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. How can solubility and stability be assessed for this compound in biological assays?

- Solubility screening : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Adjust co-solvents (e.g., PEG-400) if precipitation occurs .

- Stability studies :

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in bioactivity data across studies?

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., concentration, incubation time, cell line variability). For example, a 2³ factorial design can test dose-response interactions in cytotoxicity assays .

- Statistical validation : Apply ANOVA or multivariate regression to identify confounding factors (e.g., solvent effects, assay plate position) .

- Reproducibility checks : Cross-validate results in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Quantum chemical calculations : Predict reactivity of the urea bond using DFT (e.g., B3LYP/6-31G* basis set) to assess susceptibility to hydrolysis .

- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives with improved binding affinity.

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

Q. What mechanistic hypotheses explain its observed biological activity, and how can they be tested?

- Hypothesis : The compound inhibits kinase X via competitive binding to the ATP pocket.

- Testing methods :

- Enzymatic assays : Measure IC₅₀ in recombinant kinase X with ATP-concentration variation.

- Mutagenesis : Introduce point mutations (e.g., T338A) in the ATP-binding site and assess activity loss .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by stabilizing kinase X in lysates upon compound treatment .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS). Poor bioavailability may explain reduced in vivo activity .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability .

- Species-specific differences : Compare metabolic stability in human vs. rodent liver microsomes .

Q. What strategies improve the compound’s selectivity to minimize off-target effects?

- Selectivity screening : Profile against panels of related kinases or receptors (e.g., Eurofins KinaseProfiler) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to enhance target specificity.

- Proteomic profiling : Use SILAC-based mass spectrometry to identify off-target interactions in whole-cell lysates .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalyst optimization : Use recyclable catalysts (e.g., polymer-supported Pd) for indole functionalization steps .

- Waste reduction : Employ flow chemistry for continuous synthesis, minimizing solvent and energy use .

Q. What crystallographic insights inform its intermolecular interactions in solid formulations?

- Hydrogen-bonding networks : X-ray structures reveal urea NH···O=C interactions stabilizing crystal lattices, which influence dissolution rates .

- Polymorph screening : Identify stable polymorphs via slurry conversion experiments in different solvents (e.g., ethanol vs. acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.